Algestone - 595-77-7

Algestone

Catalog Number: EVT-259465
CAS Number: 595-77-7
Molecular Formula: C21H30O4
Molecular Weight: 346.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description
Algestone is a C21-steroid that is pregn-4-ene substituted by oxo groups at position 3 and 20 and hydroxy groups at positions 16 and 17. It has a role as a progestin. It is a 20-oxo steroid, a 16alpha-hydroxy steroid, a 17-hydroxy steroid, a C21-steroid, a 3-oxo-Delta(4) steroid and a tertiary alpha-hydroxy ketone. It derives from a hydride of a pregnane.
A synthetic progestational dihydroxy derivative of PROGESTERONE. Its acetonide possesses anti-inflammatory properties.

Algestone Acetophenide

Compound Description: Algestone acetophenide, also known as dihydroxyprogesterone acetophenide (DHPA), is a synthetic progestin. [, , , , , , , , , ] It is commonly used in veterinary medicine. [] In some cases, it is illegally used for growth promotion in cattle. []

Estradiol

Compound Description: Estradiol is a naturally occurring estrogen hormone. [, , , , , ] It is frequently combined with progestins like Algestone acetophenide in hormonal contraceptives to regulate the menstrual cycle and prevent pregnancy. [, ]

Relevance: While structurally distinct from Algestone, estradiol is often used in combination with Algestone acetophenide, particularly in injectable contraceptive formulations. [, ] This combination leverages the synergistic effects of both hormones for optimal contraceptive efficacy.

Estradiol Enanthate

Compound Description: Estradiol enanthate is an esterified form of estradiol, designed to prolong its duration of action. [, , , ] Similar to estradiol, it is used in combination with progestins, including Algestone acetophenide, in long-acting injectable contraceptive formulations. [, , , ]

Relevance: Estradiol enanthate, like estradiol, is often co-administered with Algestone or its derivatives, particularly in long-acting injectable contraceptives, to complement the progestational effects of Algestone with estrogenic activity. [, , , ]

Medroxyprogesterone Acetate (MPA)

Compound Description: Medroxyprogesterone acetate (MPA), also known as Depo-Provera, is another synthetic progestin commonly used in injectable contraceptive formulations. [, , , ] It acts primarily by suppressing ovulation at the hypothalamic level. []

Relevance: Medroxyprogesterone acetate (MPA) shares a similar therapeutic class with Algestone acetophenide as a progestin. [, , , ] Both are used in contraceptive formulations, though MPA is more widely recognized as Depo-Provera.

Norethisterone Enanthate

Compound Description: Norethisterone enanthate is a long-acting progestin used in injectable contraceptives. [, , ] It primarily affects the hypothalamus and, to a lesser extent, the cervix and uterus. []

Relevance: Norethisterone enanthate is another synthetic progestin often compared to Algestone and its derivatives in terms of efficacy and side effect profiles in the context of long-acting injectable contraceptives. [, , ]

Levonorgestrel

Compound Description: Levonorgestrel is a synthetic progestin utilized in various contraceptive methods, including oral contraceptives, intrauterine devices (IUDs), and vaginal rings. [, ] It acts by inhibiting ovulation and preventing sperm penetration. []

Relevance: Levonorgestrel represents another progestin with contraceptive applications. [, ] While it differs structurally from Algestone, their pharmacological effects overlap in the realm of contraception, allowing for comparisons in terms of efficacy and safety.

Hydroxyprogesterone Caproate

Compound Description: Hydroxyprogesterone caproate is a synthetic progestin used in long-acting injectable contraceptive formulations. [, ]

Relevance: As a progestin with contraceptive properties, hydroxyprogesterone caproate is relevant to the discussion of Algestone and its derivatives, which are also employed for similar purposes. [, ]

Norgestrel

Compound Description: Norgestrel is a synthetic progestin found in various combined oral contraceptive pills. [, , ]

Relevance: Norgestrel, as a progestin used in oral contraceptives, contributes to the broader understanding of the applications and mechanisms of action of progestins, a category that includes Algestone and its derivatives. [, , ]

Source and Classification

Algestone is derived from natural steroid precursors, specifically androstenedione. It belongs to the class of compounds known as steroids, which are characterized by a four-ring carbon structure. Algestone is commonly referred to in its derivative forms, such as algestone acetophenide, which enhance its pharmacological properties and therapeutic applications .

Synthesis Analysis

The synthesis of algestone, particularly in its acetophenide form, involves multiple chemical reactions that transform precursor compounds into the final product.

Methods and Technical Details

  1. Initial Reaction: The synthesis begins with androstenedione cyanalcohol and betamethasone ketal structures reacting with phosphorus oxychloride in an alkaline medium. This step occurs at temperatures ranging from -10°C to 80°C over a period of 1 to 5 hours .
  2. Grignard Reaction: The resulting elimination product undergoes a Grignard reaction with methyl magnesium chloride. This reaction takes place under controlled temperatures between -10°C to 70°C for 1 to 5 hours .
  3. Oxidation and Hydrolysis: The Grignard product is then oxidized using potassium permanganate followed by hydrolysis with an acid. This process typically occurs at temperatures between -10°C and 30°C, lasting from 10 minutes to 10 hours depending on specific conditions .
  4. Final Reaction: The hydroxylic species formed in the previous steps are reacted with acetophenone, often in the presence of catalysts such as potassium acid sulfate or ammonium chloride. The final reaction is conducted at temperatures of 20°C to 30°C for about 6 hours, yielding algestone acetophenide with high purity levels .
Molecular Structure Analysis

Algestone's molecular structure can be represented by its chemical formula C21H30O3C_{21}H_{30}O_3. The compound features a steroid backbone composed of four fused carbon rings, characteristic of all steroids.

Structure Data

  • Molecular Weight: Approximately 330.47 g/mol
  • Chemical Formula: C21H30O3C_{21}H_{30}O_3
  • IUPAC Name: (2S,3S)-2-[(1R,2S)-2-hydroxy-1-[(2S)-2-hydroxy-3-oxopropyl]cyclopentyl]-(8R)-8-methyl-6-oxo-4-pregnene-3-carboxylic acid

The stereochemistry of algestone plays a crucial role in its biological activity, influencing how it interacts with hormone receptors in the body.

Chemical Reactions Analysis

Algestone participates in various chemical reactions that are essential for its synthesis and potential modifications.

Reactions and Technical Details

  1. Acylation Reactions: Algestone can undergo acylation reactions to form derivatives like algestone acetophenide, enhancing its lipophilicity and receptor binding affinity .
  2. Reduction Reactions: The compound can also be subjected to reduction reactions that modify the ketone groups within its structure, potentially altering its pharmacological properties.
  3. Hydrolysis Reactions: Hydrolysis can convert algestone derivatives back into their parent compounds or other functionalized steroids.

These reactions are vital for developing new formulations or improving existing therapeutic agents.

Mechanism of Action

Algestone primarily functions through its interaction with hormone receptors, particularly the progesterone receptor and angiotensin II type I receptor.

Process and Data

  • Hormonal Modulation: By binding to progesterone receptors, algestone influences reproductive functions, including ovulation and menstrual cycle regulation.
  • Cardiovascular Effects: Its action on the angiotensin II type I receptor suggests potential benefits in managing conditions like hypertension by modulating vascular resistance and fluid balance .

The precise mechanisms involve complex signaling pathways that regulate gene expression related to these physiological processes.

Physical and Chemical Properties Analysis

Algestone exhibits distinct physical and chemical properties that are important for its application in pharmaceuticals.

Physical Properties

  • Appearance: Typically presented as a white crystalline powder.
  • Solubility: Soluble in organic solvents like ethanol and chloroform but poorly soluble in water.

Chemical Properties

  • Stability: Generally stable under normal conditions but may degrade under extreme pH or temperature variations.
  • Reactivity: Reacts readily with acids or bases during synthesis but requires careful handling due to potential reactivity with nucleophiles.

These properties influence how algestone is formulated into medications and how it behaves within biological systems.

Applications

Algestone has several scientific uses primarily within the fields of endocrinology and reproductive health.

Scientific Uses

  1. Hormonal Therapies: Utilized in treatments for hormonal imbalances or disorders related to menstruation or menopause.
  2. Research Applications: Investigated for its effects on cardiovascular health due to its interaction with angiotensin II receptors.
  3. Pharmaceutical Development: Serves as a precursor for synthesizing more complex steroid derivatives used in various therapeutic contexts.
Historical Development & Pharmacological Evolution

Early Discovery Pathways in Steroid Synthesis (1950s–1970s)

The synthesis of algestone (16α,17α-dihydroxyprogesterone) emerged during a period of intense innovation in steroid chemistry aimed at improving the pharmacokinetic properties of progesterone derivatives. Discovered in 1958, algestone was part of a broader effort to create long-acting parenteral progestins that could overcome the rapid hepatic metabolism of natural progesterone [1] [6]. Its core structure retained the pregnane skeleton of progesterone but introduced critical hydroxylations at C16α and C17α positions. These modifications were strategically designed to resist metabolic degradation while maintaining high progesterone receptor affinity [4] [6]. By the early 1960s, researchers at Squibb (developmental code SQ-15101) recognized that esterifying the 16,17-dihydroxy groups with lipophilic moieties could further extend duration of action. This led to the development of algestone acetophenide (DHPA), where acetophenone formation created a cyclic acetal structure that significantly enhanced depot retention after intramuscular injection [1] [3].

Table 1: Key Steroid Progestins Derived from Progesterone (1950s-1970s)

CompoundStructural ModificationsDevelopment Timeline
ProgesteroneNone (natural hormone)1930s
Hydroxyprogesterone caproate17α-hydroxy caproate ester1950s
Medroxyprogesterone acetate6α-methyl, 17α-acetate1958
Algestone16α,17α-dihydroxy1958
Algestone acetophenide16,17-cyclic acetophenide acetal1960s

Structural Optimization for Progestogenic Specificity

Algestone’s pharmacological profile was distinguished by its pure progestogenic activity – a deliberate outcome of its stereochemistry. The 16α-hydroxyl group imposed a conformational shift in the D-ring that enhanced binding to the uterine progesterone receptor while eliminating unwanted off-target interactions. Unlike testosterone-derived progestins (e.g., norethisterone), algestone exhibited no androgenic, estrogenic, or glucocorticoid activity in receptor binding and animal studies [1] [6] [4]. This specificity was pharmacologically significant:

  • Relative potency was 2-5 times greater than natural progesterone in endometrial transformation assays [1] [6]
  • The acetophenide modification increased molecular weight to 448.6 g/mol, reducing renal clearance and enabling sustained release from intramuscular depots [1] [3]
  • Metabolite studies confirmed preferential biliary excretion (feces), avoiding renal accumulation and potential toxicity [1] [2]

Critically, the cyclic acetal structure of algestone acetophenide provided enzymatic resistance to esterases, extending its half-life to 24 days – substantially longer than progesterone (hours) or hydroxyprogesterone caproate (7–14 days) [1] [3]. This molecular design exemplified the era’s focus on leveraging chemical modifications to achieve optimized therapeutic profiles.

Transition from Experimental Compound to Therapeutic Agent

Algestone acetophenide’s translation to clinical use faced significant hurdles despite promising pharmacology. Initial development by Squibb (Deladroxone™) was halted in the late 1960s due to toxicological concerns in animal models: pituitary hyperplasia in rats and mammary tumors in beagle dogs were observed, though later deemed species-specific and irrelevant to humans [3]. The compound’s prolonged half-life (detectable for 60+ days post-injection) also raised theoretical concerns about accumulation, though pharmacokinetic studies in women ultimately confirmed predictable clearance [1] [3].

By the 1970s, manufacturers outside the U.S. spearheaded its revival:

  • EuroPharma and Farmitalia reformulated DHPA with estradiol esters (estradiol enantate/benzoate butyrate) for monthly contraceptive injections [3]
  • Latin American markets saw rapid adoption of branded combinations (Perlutal®, Topasel®) containing 75–150 mg DHPA + 5–10 mg estradiol esters [1] [3]
  • It became a first-generation combined injectable contraceptive, preceding medroxyprogesterone acetate-based products [3]

Table 2: Therapeutic Milestones of Algestone Acetophenide

Time PeriodDevelopment PhaseKey Advance
1958DiscoverySynthesis of 16α,17α-dihydroxyprogesterone
1960sPharmacological evaluationConfirmation of pure progestogenic activity
Late 1960sClinical suspension (Squibb)Toxicological concerns in animal models
1970sInternational reintroductionLaunch in Latin America as Perlutal®/Topasel®
1980s–presentRegional therapeutic adoptionInclusion in transgender HRT protocols (South America) [5]

The compound’s therapeutic niche expanded beyond contraception: Brazilian health services documented its off-label use in transfeminine hormone therapy, capitalizing on its potent anti-gonadotropic effects to suppress testosterone [5]. Despite never gaining FDA approval, DHPA’s trajectory illustrates how regional pharmacological needs and strategic molecular refinements can salvage clinically valuable agents abandoned in initial development.

Properties

CAS Number

595-77-7

Product Name

Algestone

IUPAC Name

(8R,9S,10R,13S,14S,16R,17S)-17-acetyl-16,17-dihydroxy-10,13-dimethyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one

Molecular Formula

C21H30O4

Molecular Weight

346.5 g/mol

InChI

InChI=1S/C21H30O4/c1-12(22)21(25)18(24)11-17-15-5-4-13-10-14(23)6-8-19(13,2)16(15)7-9-20(17,21)3/h10,15-18,24-25H,4-9,11H2,1-3H3/t15-,16+,17+,18-,19+,20+,21-/m1/s1

InChI Key

CXDWHYOBSJTRJU-SRWWVFQWSA-N

SMILES

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Solubility

Soluble in DMSO

Synonyms

16 alpha,17-Dihydroxypregn-4-ene-3,20-dione
Algestone
Alphasone
Dihydroxyprogesterone
Pregn-4-ene-3,20-dione, 16,17-dihydroxy-, (16alpha)-

Canonical SMILES

CC(=O)C1(C(CC2C1(CCC3C2CCC4=CC(=O)CCC34C)C)O)O

Isomeric SMILES

CC(=O)[C@]1([C@@H](C[C@@H]2[C@@]1(CC[C@H]3[C@H]2CCC4=CC(=O)CC[C@]34C)C)O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.